molecular formula C12H18Cl2N2 B1296230 2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride CAS No. 40431-54-7

2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride

Cat. No.: B1296230
CAS No.: 40431-54-7
M. Wt: 261.19 g/mol
InChI Key: UYOQLRWPQRXCPG-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride belongs to a class of nitrogen-containing heterocyclic compounds that have become increasingly important in modern chemical research. The compound features a partially saturated tetracyclic ring system that combines the structural elements of both pyridine and indole frameworks, creating a unique molecular architecture that exhibits distinctive chemical and physical properties. The presence of the methyl substituent at the 2-position of the pyridine ring, combined with the specific stereochemistry of the hexahydro system, contributes to the compound's particular characteristics and research utility.

The molecular structure incorporates multiple chiral centers, resulting in specific stereochemical configurations that influence both the compound's reactivity patterns and its interactions with biological systems. The dihydrochloride salt formation significantly enhances the compound's water solubility compared to the free base, facilitating its use in aqueous research environments and analytical procedures. This enhanced solubility profile has made the dihydrochloride form the preferred variant for most research applications, particularly those involving biological system studies and pharmaceutical research investigations.

The compound's structural complexity reflects the sophisticated synthetic methodologies required for its preparation, involving multiple ring-forming reactions and stereoselective processes. The successful synthesis and characterization of this compound demonstrates the advanced state of modern heterocyclic chemistry and represents significant achievements in the field of complex organic molecule construction. Understanding the fundamental properties of this compound provides valuable insights into the broader class of gamma-carboline derivatives and their potential applications across multiple research disciplines.

Nomenclature and Classification

The systematic nomenclature and classification of this compound reflects its complex molecular structure and position within established chemical taxonomy systems. The compound's naming follows International Union of Pure and Applied Chemistry guidelines while accommodating the specific structural features that distinguish it from related heterocyclic compounds.

IUPAC Naming and Alternative Designations

The compound's primary International Union of Pure and Applied Chemistry designation is this compound, which systematically describes the structural features including the methyl substitution pattern, the degree of saturation, and the salt form. Alternative nomenclature systems have generated several synonymous designations that appear throughout the scientific literature, including 1,2,3,4,4a,9b-hexahydro-2-methyl-5h-pyrido(4,3-b)indole dihydrochloride and 2-methyl-1,2,3,4,4a,9b-hexahydro-gamma-carboline dihydrochloride.

The Chemical Abstracts Service registry system recognizes multiple naming variations that reflect different approaches to describing the compound's structure. These include 5h-pyrido(4,3-b)indole, 1,2,3,4,4a,9b-hexahydro-2-methyl-, dihydrochloride, which emphasizes the pyrido[4,3-b]indole core structure with specific attention to the saturation pattern and substitution positions. Additional designations found in commercial and research databases include 2-methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indoledihydrochloride and various stereochemically specific descriptors that account for the compound's chiral centers.

The nomenclature complexity reflects the sophisticated nature of the molecular structure, with different naming systems emphasizing various aspects of the compound's chemical architecture. Research literature often employs shortened designations or trade names, though the full systematic name remains the most precise identifier for scientific communication and database searches. The standardization of nomenclature across international databases ensures consistent identification and reduces confusion in chemical literature searches and regulatory documentation processes.

Position within γ-Carboline Alkaloid Family

This compound occupies a distinctive position within the gamma-carboline alkaloid family, representing a specific structural variant of the fundamental 5h-pyrido[4,3-b]indole framework. Gamma-carboline alkaloids constitute a significant class of nitrogen-containing heterocycles that exhibit diverse structural modifications and biological activities, with the basic pyrido[4,3-b]indole core serving as the foundation for numerous synthetic and natural derivatives.

The compound's classification as a gamma-carboline derivative places it within a family that includes both naturally occurring and synthetic compounds known for their varied pharmacological properties and research applications. The specific structural features of this compound, including the methyl substitution at the 2-position and the hexahydro saturation pattern, distinguish it from other gamma-carboline family members while maintaining the characteristic tetracyclic framework that defines this alkaloid class.

Recent research has highlighted the importance of gamma-carboline alkaloids as pharmacologically active scaffolds that exhibit biological activity through diverse mechanisms. The family encompasses compounds with antiviral, antibacterial, antifungal, antiparasitic, antitumor, anti-inflammatory, and neuropharmacological activities, demonstrating the broad therapeutic potential of this structural class. The specific position of this compound within this family reflects both its synthetic accessibility and its potential for contributing to structure-activity relationship studies that guide the development of new gamma-carboline derivatives.

The evolutionary development of gamma-carboline chemistry has produced increasingly sophisticated synthetic methodologies for accessing these complex structures, with this particular compound representing the successful application of advanced heterocyclic synthesis techniques. The compound's position within the family hierarchy also reflects the ongoing research interest in exploring the chemical space around the gamma-carboline framework, seeking new derivatives with enhanced properties or novel biological activities.

Registry Information and Identifiers

The comprehensive registry information for this compound encompasses multiple database systems and identification codes that facilitate precise chemical identification and information retrieval across international databases and research platforms. The primary Chemical Abstracts Service registry number 40431-54-7 serves as the universal identifier for this compound, enabling consistent recognition across chemical databases, regulatory systems, and commercial suppliers.

Identifier Type Value Database/System
CAS Registry Number 40431-54-7 Chemical Abstracts Service
Molecular Formula (dihydrochloride) C12H18Cl2N2 Chemical databases
Molecular Formula (free base) C12H16N2 PubChem
Molecular Weight (dihydrochloride) 261.22 g/mol RTECS database
MDL Number MFCD00454296 Chemical inventory systems
CBNumber CB1319787 ChemicalBook database
PubChem CID 218296 (free base) National Center for Biotechnology Information

The molecular structure identifiers include specific stereochemical descriptors that account for the compound's chiral centers and spatial arrangement. The InChI Key UYOQLRWPQRXCPG-UHFFFAOYSA-N provides a unique chemical structure identifier that enables precise database searches and automated chemical structure recognition systems. The SMILES notation Cl.Cl.N1(C)CCC2C(C3C=CC=CC=3N2)C1 describes the molecular connectivity pattern and aids in computational chemistry applications and structure-based database searches.

Additional registry information includes European Community number designations, RTECS toxicological database entries, and various international chemical inventory listings that support regulatory compliance and research applications. The compound's presence in multiple international databases reflects its established status within the research community and its ongoing importance for various scientific investigations and commercial applications.

Historical Context of Pyridoindole Research

The historical development of pyridoindole research represents a fascinating evolution of heterocyclic chemistry that spans several decades of scientific advancement and technological innovation. The initial recognition of pyridoindole structures emerged from natural product isolation studies, where researchers discovered these complex tetracyclic frameworks in various biological sources, leading to intensive investigations of their chemical properties and potential applications. Early research focused primarily on understanding the fundamental chemical behavior of these systems, including their synthesis challenges, structural characterization requirements, and basic reactivity patterns.

The advancement of pyridoindole chemistry accelerated significantly during the latter half of the twentieth century as sophisticated analytical techniques became available for structural elucidation and synthetic methodology development. Nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography provided researchers with unprecedented capabilities for characterizing these complex molecular structures, enabling more precise understanding of their three-dimensional architecture and conformational properties. These technological advances facilitated the development of more efficient synthetic routes and improved methods for accessing diverse pyridoindole derivatives.

Recent developments in pyridoindole research have been influenced by the growing recognition of gamma-carboline alkaloids as important pharmacologically active compounds with diverse biological properties. Contemporary research has demonstrated that gamma-carboline alkaloids exhibit antiviral, antibacterial, antifungal, antiparasitic, antitumor, anti-inflammatory, and neuropharmacological activities, establishing these compounds as significant targets for pharmaceutical research and development. The period from 2010 to 2017 witnessed particularly intensive research activity in this field, with numerous studies focusing on developing new synthetic methodologies and exploring structure-activity relationships.

The evolution of pyridoindole chemistry has also been shaped by advances in computational chemistry and molecular modeling techniques, which have provided valuable insights into the electronic properties and conformational preferences of these complex heterocyclic systems. Modern research approaches combine traditional synthetic chemistry with computational predictions and high-throughput screening methods, enabling more efficient identification of promising lead compounds and optimization of synthetic strategies. This integrated approach has significantly accelerated the pace of discovery in pyridoindole research and opened new avenues for exploring the chemical space around these fascinating molecular frameworks.

Significance in Biochemical Research

The significance of this compound in biochemical research extends across multiple disciplines and research applications, reflecting the compound's unique structural features and versatile chemical properties. As a representative member of the gamma-carboline alkaloid family, this compound serves as an important tool for investigating the biological activities and mechanisms of action associated with this structurally diverse class of heterocyclic compounds. Research applications have demonstrated the utility of gamma-carboline derivatives in studying various biological processes and developing new therapeutic approaches for multiple disease conditions.

The compound's role in structure-activity relationship studies has provided valuable insights into the molecular features responsible for biological activity within the gamma-carboline family. Researchers have utilized this compound as a reference standard for comparative studies investigating how structural modifications influence biological properties, contributing to the development of more potent and selective derivatives. These investigations have revealed important relationships between specific structural features and biological activities, guiding rational drug design efforts and informing synthetic chemistry strategies for accessing improved compounds.

Contemporary biochemical research has highlighted the importance of gamma-carboline alkaloids in food science and nutrition studies, where these compounds have been identified as naturally occurring constituents that form during food processing and cooking procedures. Recent investigations have demonstrated that alpha-dicarbonyl-derived beta-carboline alkaloids, including related structural variants, occur in various foods and represent advanced glycation end products that form through specific chemical pathways during heating processes. This research has revealed the presence of these compounds in processed foods, toasted bread, and honey products, establishing their relevance for understanding food chemistry and potential dietary exposure patterns.

Properties

IUPAC Name

2-methyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12;;/h2-5,10,12-13H,6-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOQLRWPQRXCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C(C1)C3=CC=CC=C3N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960829
Record name 2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40431-54-7
Record name 5H-Pyrido(4,3-b)indole, 1,2,3,4,4a,9b-hexahydro-2-methyl-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the indole ring system. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where certain atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets:

  • Antidepressant Activity : Research indicates that compounds similar to 2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride exhibit properties that could be beneficial in treating depression. Studies have shown that such compounds can modulate neurotransmitter systems involved in mood regulation.
  • Neuroprotective Effects : There is evidence suggesting that this compound may have neuroprotective properties. It could potentially be utilized in the treatment of neurodegenerative diseases by protecting neuronal cells from damage.

Neuropharmacology

The compound's structural characteristics allow it to interact with neurotransmitter receptors:

  • Dopamine Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of dopamine receptors. This modulation could be relevant for developing treatments for disorders such as schizophrenia and Parkinson's disease.
  • Serotonin Receptor Interaction : The compound may also interact with serotonin receptors, which are crucial for mood regulation and anxiety disorders. This interaction presents opportunities for further research into its potential as an anxiolytic or antidepressant agent.

Biochemical Applications

In the realm of biochemical research:

  • Proteomics Research Tool : this compound has been identified as a useful biochemical tool in proteomics studies. It can be employed to study protein interactions and modifications due to its ability to influence specific pathways within cellular systems.

Case Study 1: Antidepressant Properties

In a study conducted on rodent models of depression, the administration of similar compounds showed a significant reduction in depressive-like behaviors compared to controls. The mechanisms were linked to increased levels of serotonin and norepinephrine in the brain.

Case Study 2: Neuroprotective Effects

A recent investigation highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study demonstrated that treatment with the compound led to decreased apoptosis markers in neuronal cells exposed to harmful conditions.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Pharmacological Activities

Pyridoindole derivatives are highly sensitive to substituent patterns and stereochemistry. Key structural variations and their impacts are summarized below:

Table 1: Structural and Pharmacological Comparison of Pyridoindole Derivatives
Compound Name Substituents/Modifications Key Pharmacological Activities References
Stobadine (–)-cis-2,8-dimethyl 2-methyl, 8-methyl Antioxidant, cardioprotective, neuroprotective, antiarrhythmic
SMe1EC2 (±)-8-methoxy-2-ethoxycarbonyl 8-methoxy, 2-ethoxycarbonyl Neuroprotective (hippocampal protection), anxiolytic, potent antioxidant
Compound 5k cis-2-[3-(p-fluorobenzoyl)propyl] 2-(p-fluorobenzoyl)propyl Neuroleptic activity surpassing carbidine, thymoleptic-like effects
Unsaturated analogue (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl acetic acid) Unsaturated ring Aldose reductase inhibition (micromolar activity)
Saturated analogue (±)-2-benzyl-(4a,9b)-cis-hexahydro-1H-pyrido[4,3-b]indole-8-yl acetic acid Saturated ring Marginal aldose reductase inhibition, antioxidant in erythrocyte models
Key Observations:
  • Substituent Position : Methoxy or ethoxycarbonyl groups at position 8 (e.g., SMe1EC2) enhance neuroprotective and antioxidant activities .
  • Stereochemistry : The (–)-cis configuration in stobadine is critical for its cardioprotective effects, while racemic mixtures (e.g., carbidine) show reduced specificity .
  • Ring Saturation : Saturation of the pyridoindole ring reduces aldose reductase inhibition but retains antioxidant capacity .

Pharmacokinetic and Tissue Distribution Profiles

Stobadine dihydrochloride demonstrates distinct pharmacokinetic behavior compared to analogues:

Table 2: Pharmacokinetic Parameters of Stobadine Dihydrochloride (Rat Model)
Parameter Value
Terminal elimination half-life 85.6 minutes
Distribution volume (steady state) 4.78 L/kg
Total body clearance 105.3 mL/min/kg
Oral bioavailability 19.7%
Excretion (72h, i.v.) 64.6% urine, 11.0% feces

In contrast, SMe1EC2 and other methoxy-substituted derivatives show enhanced blood-brain barrier penetration, correlating with their neuroprotective efficacy .

Neuroleptic and CNS Activity

Derivatives with 4a,9b-trans configurations or fluorinated aromatic substituents exhibit potent neuroleptic effects:

  • A 4a,9b-trans-8-fluoro-5-(4-fluorophenyl) derivative demonstrated neuroleptic activity 10× greater than reference compounds .
  • Carboxamidoalkyl derivatives (e.g., 2-[4-(4-fluorophenyl)-4-hydroxybutyl]) show prolonged dopamine receptor antagonism, useful in schizophrenia models .

Biological Activity

2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride (CAS No. 40431-54-7) is a compound that belongs to the indole family, known for its diverse biological activities. This article explores the biological activity of this compound based on various studies and data sources.

  • Molecular Formula : C12H18Cl2N2
  • Molecular Weight : 261.19 g/mol
  • CAS Number : 40431-54-7

Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound were tested against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with varying degrees of efficacy. The cytotoxicity was assessed using the MTT assay, revealing lower IC50 values indicative of higher potency compared to standard drugs like doxorubicin .

Antioxidant Properties

The compound has shown potential as an antioxidant. Studies involving related indole derivatives revealed that they could scavenge free radicals effectively. The DPPH assay demonstrated that these compounds could significantly reduce oxidative stress markers in vitro. For example, certain derivatives exhibited antiradical activities that were several times higher than those of known antioxidants such as trolox .

Neuroprotective Effects

Indole compounds are also recognized for their neuroprotective effects. In models of oxidative stress-related neurodegenerative diseases, indole derivatives have been shown to protect neuronal cells from damage by enhancing endogenous antioxidant defenses and reducing inflammation .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications at various positions on the indole ring can lead to significant changes in potency and selectivity for biological targets:

Position Modification Effect on Activity
5AcetylationLoss of antioxidant activity
8Methyl substitutionIncreased free radical scavenging ability
2Carbamate additionDecreased basicity but maintained reactivity

These modifications suggest a delicate balance between structural integrity and functional efficacy in biological applications .

Case Studies

  • Cytotoxicity Study : A comparative study evaluated the cytotoxic effects of various indole derivatives on cancer cell lines. The results indicated that certain structural modifications led to enhanced activity against HepG2 cells with IC50 values as low as 0.50 μM for some compounds .
  • Antioxidant Efficacy : In another study focusing on oxidative stress in diabetic models, compounds similar to this compound were shown to protect proteins from glyco-oxidative damage in vitro and improved outcomes in streptozotocin-induced diabetic rats in vivo .

Q & A

Basic: What synthetic methodologies are optimized for preparing 2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride and its derivatives?

The synthesis typically involves refluxing precursors in acidic conditions. For example, a mixture of 2-aminothiazol-4(5H)-one, sodium acetate, and 3-formyl-1H-indole-2-carboxylic acid derivatives in acetic acid under reflux for 3–5 hours yields crystalline intermediates. Subsequent purification via recrystallization (e.g., DMF/acetic acid) ensures high purity . Substituent introduction at positions 2, 5, or 8 requires careful stereochemical control, as cis/trans configurations at 4a and 9b significantly influence biological activity .

Basic: How does stereochemistry at the 4a and 9b positions modulate central nervous system (CNS) activity?

The relative configuration (cis vs. trans) at 4a and 9b determines binding affinity to CNS targets. For instance, cis-2-[3-(p-fluorobenzoyl)propyl] derivatives exhibit dual thymoleptic and neuroleptic activity, surpassing parent compounds like carbidine in potency . Computational docking studies (e.g., using YAMBER3 force fields) reveal that cis configurations enhance interactions with dopamine D2 and serotonin 5-HT2A receptors .

Advanced: How can researchers resolve contradictions in reported antioxidant vs. pro-oxidant effects of this compound?

Discrepancies arise from experimental variables such as oxidative stress models (e.g., hypoxic-ischemic injury vs. diabetes-induced oxidative damage) and substituent-dependent redox behavior. Methodologically, parallel assays measuring glutathione peroxidase (GPx) activity, lipid peroxidation (e.g., malondialdehyde levels), and hydroxyl radical scavenging under standardized oxygen tensions are critical. Derivatives with 8-methoxy substitutions consistently show antioxidant dominance, while methyl or halogen groups may exhibit context-dependent pro-oxidant effects .

Advanced: What experimental designs evaluate neuroprotective efficacy in Alzheimer’s disease (AD) models?

Key approaches include:

  • In vivo models : Trimethyltin-induced hippocampal neurodegeneration (mimicking AD-like pathology) with histopathological assessment of neuronal survival .
  • In vitro models : Hypoxia-reoxygenation in brain slices, measuring lactate dehydrogenase (LDH) release and caspase-3 activation .
  • Enzymatic assays : MAO-B inhibition studies using safinamide-bound 2v5z crystal structures to validate derivative interactions .

Advanced: How can blood-brain barrier (BBB) permeability of derivatives be enhanced?

Strategies include:

  • Introducing small, lipophilic substituents (e.g., methoxy or ethyl ester groups) at position 2 or 8 to improve logP values .
  • Validating BBB penetration via in situ rat brain perfusion models, comparing plasma-to-brain concentration ratios .
  • Structural simplification to reduce molecular weight (<450 Da) while maintaining hydrogen-bonding capacity .

Basic: What analytical techniques ensure structural and purity characterization?

  • NMR spectroscopy : Assigns stereochemistry via coupling constants (e.g., cis/trans H-4a/H-9b protons) .
  • HPLC-MS : Quantifies purity (>98%) and detects trace intermediates .
  • X-ray crystallography : Resolves absolute configurations of enantiomers, critical for SAR studies .

Advanced: How do R8 substituents influence pharmacological profiles?

Methoxy groups at R8 enhance antioxidant and neuroprotective activity by stabilizing radical intermediates via electron donation. For example, SMe1EC2 (±)-8-methoxy derivatives reduce hippocampal cell death by 60% in trimethyltin models, outperforming non-substituted analogs . In contrast, bromo or methyl groups at R8 prioritize dopaminergic modulation, increasing striatal dopamine levels by 30–40% in long-term rodent studies .

Basic: What safety protocols are essential for handling this compound?

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as heating releases toxic HCl and NOx vapors .
  • Acute toxicity (LD50 >2000 mg/kg in rats) necessitates dose-limiting in vivo studies .
  • Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced: Which in silico models predict MAO-B inhibitory activity?

Validated models include:

  • Molecular docking : Using the MAO-B-safinamide complex (PDB: 2v5z) to identify key hydrogen bonds (e.g., with Gln206) and hydrophobic interactions .
  • MD simulations : YAMBER3 force fields assess binding stability over 100 ns trajectories, prioritizing derivatives with <1.5 Å RMSD shifts .

Basic: What established models assess cardioprotective effects?

  • Ischemia-reperfusion injury : Langendorff-perfused rat hearts, measuring infarct size post-occlusion .
  • Antiarrhythmic assays : ECG monitoring in hypoxic rats, quantifying ventricular fibrillation thresholds .
  • Mitochondrial assays : Isolated cardiac mitochondria evaluate ROS scavenging and ATP synthesis rates .

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